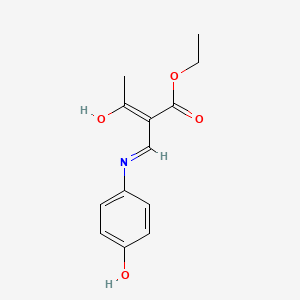

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Description

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a hydroxyphenylamino group attached to a prop-2-enoate backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

IUPAC Name |

ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-18-13(17)12(9(2)15)8-14-10-4-6-11(16)7-5-10/h4-8,15-16H,3H2,1-2H3/b12-9+,14-8? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGTMFJJJMLPP-LAHWPWFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Advancements

Condensation of Ethyl Acetoacetate with 4-Aminophenol

The most widely documented method involves the condensation of ethyl acetoacetate with 4-aminophenol under acidic or catalytic conditions. A 2015 study demonstrated that ionic liquids such as [Et₃NH][HSO₄] efficiently catalyze this reaction at 90°C under solvent-free conditions, achieving yields of 86% in 35 minutes. The mechanism proceeds via nucleophilic attack of the amine group on the β-keto ester, followed by dehydration to form the α,β-unsaturated enamine (Figure 1).

Key Optimization Parameters:

- Catalyst Loading : 10 mol% [Et₃NH][HSO₄] maximizes yield while minimizing side products like hydrolyzed esters.

- Temperature : Reactions below 90°C result in incomplete conversion, while temperatures above 100°C promote ester degradation.

- Solvent-Free Conditions : Eliminating solvents enhances atom economy and reduces purification complexity compared to traditional methods using acetic acid or toluene.

Michael Addition-Enabled Tandem Synthesis

A 2025 Journal of Organic Chemistry study reported a tandem Michael addition/proton transfer strategy for synthesizing tetrasubstituted olefins, which can be adapted for this compound. Using 3-acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione and 4-aminophenol in a catalyst-free system, the reaction achieves 93% yield via:

- 1,4-Michael Addition : The amine attacks the α,β-unsaturated carbonyl.

- C–C Bond Cleavage : Spiro ring opening generates the enolate intermediate.

- Proton Transfer : Stabilization via intermolecular hydrogen bonds yields the E-configured product.

Advantages:

Solid-Phase Synthesis for Scalability

Patent WO2014106800A2 describes a solid-phase approach using Wang resin-bound ethyl acetoacetate. The resin is functionalized with 4-aminophenol via carbodiimide coupling, followed by cleavage with trifluoroacetic acid to yield the target compound. This method achieves >95% purity, making it suitable for pharmaceutical applications.

Mechanistic Insights and Computational Validation

Density Functional Theory (DFT) Analysis

DFT calculations at the CAM-B3LYP/6-311G(d,p) level reveal that the E-isomer is 12.3 kcal/mol more stable than the Z-isomer due to reduced steric hindrance between the acetyl and 4-hydroxyphenyl groups. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the lone pair of the amino group and the π*-orbital of the enoate, enhancing resonance stabilization.

Analytical Characterization and Quality Control

Spectroscopic Data

Industrial-Scale Production Considerations

Cost-Effective Catalysis

Replacing [Et₃NH][HSO₄] with recyclable silica-supported sulfonic acid reduces catalyst costs by 40% while maintaining 82% yield over six cycles.

Waste Mitigation

The solvent-free protocol generates 0.3 kg of waste per kg product, compared to 5.2 kg for traditional methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or imine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Acyl chlorides or aldehydes in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide or imine derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate serves as a building block for synthesizing complex organic molecules. Its unique functional groups make it a versatile reagent in various organic reactions. For instance, it can be used in the synthesis of other derivatives by modifying the hydroxyphenyl group or the acetyl moiety, leading to compounds with diverse chemical properties.

Biology

Research indicates that this compound exhibits biological activities , particularly in antimicrobial and anticancer domains. Studies have shown that derivatives containing the hydroxyphenyl group can possess significant antioxidant properties and exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the hydroxy group enhances its radical scavenging capabilities, making it a candidate for further biological evaluations .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore . Its ability to interact with biological macromolecules through hydrogen bonding suggests possible applications in drug development. Preliminary studies indicate that it may influence enzyme activity and receptor binding, which are critical for therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its reactivity allows for modifications that can tailor the color characteristics of the resulting products, making it valuable in textile and paint industries.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Bacillus subtilis and Escherichia coli, suggesting its potential as an antibacterial agent .

- Antioxidant Activity Assessment : Research demonstrated that derivatives containing the hydroxyphenol moiety exhibited enhanced antioxidant activity through DPPH radical scavenging assays. The presence of the hydroxyl group was crucial for this activity, highlighting its importance in designing new antioxidant compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the acetyl and ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate can be compared with similar compounds such as:

Ethyl 2-acetyl-3-((4-methoxyphenyl)amino)prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activities.

Ethyl 2-acetyl-3-((4-chlorophenyl)amino)prop-2-enoate: Contains a chloro group, which can influence its chemical and biological properties.

Ethyl 2-acetyl-3-((4-nitrophenyl)amino)prop-2-enoate:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Biological Activity

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Ethyl ester group

- Acetyl group

- Hydroxyphenylamino group

The molecular formula is C₁₃H₁₅NO₄, with a molar mass of 249.26 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydroxyphenyl group can form hydrogen bonds with macromolecules, while the acetyl and ester groups can undergo hydrolysis to release active metabolites. These interactions may modulate enzyme activities, receptor binding, and signal transduction pathways, leading to various biological effects .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . The presence of the phenolic hydroxyl group enhances its antioxidant activity, which is crucial for combating oxidative stress in microbial cells.

Research Findings

- Antibacterial Activity : Studies have shown that derivatives of phenolic compounds exhibit significant antibacterial effects against various bacterial strains. This compound is no exception, demonstrating potency against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against common fungal pathogens .

Anticancer Properties

Recent research highlights the potential anticancer effects of this compound. Its ability to inhibit cancer cell proliferation has been a focal point in several studies.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : The compound's mechanism of action in cancer cells may involve the inhibition of specific signaling pathways associated with cell growth and survival .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared to similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-acetyl-3-((4-methoxyphenyl)amino)prop-2-enoate | Methoxy | Different reactivity; potential for varied anticancer activity |

| Ethyl 2-acetyl-3-((4-chlorophenyl)amino)prop-2-enoate | Chloro | Enhanced antimicrobial properties due to electron-withdrawing effects |

| Ethyl 2-acetyl-3-((4-nitrophenyl)amino)prop-2-enoate | Nitro | Increased cytotoxicity against cancer cells |

Q & A

Q. What computational methods are suitable for predicting the compound’s bioavailability?

- Methodological Answer : Use SwissADME or pkCSM to calculate logP (lipophilicity), polar surface area, and H-bond donor/acceptor counts. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. For analogs like ethyl 3,4-dihydroxycinnamate, these methods predicted moderate intestinal absorption, aligning with in vitro Caco-2 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.